

An In-depth Technical Guide to the Physical and Chemical Properties of Picraline

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Compound of Interest

Compound Name: *Picraline*

Cat. No.: *B12373661*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Picraline is a complex indole alkaloid of the akuammiline family, naturally occurring in plants of the *Alstonia* genus.[1] This technical guide provides a comprehensive overview of the known physical and chemical properties of **picraline**, alongside detailed experimental protocols for its isolation and for assays related to its biological activities. The information is curated to support research and drug development efforts involving this compound. While extensive data has been compiled, it is important to note that specific quantitative values for some physical properties, such as melting point and pKa, as well as detailed spectral data, are not widely available in publicly accessible literature. The protocols provided are based on established methodologies for similar compounds and assays and should be adapted and optimized for specific experimental conditions.

Physical and Chemical Properties

Picraline presents as a powder and is soluble in a range of organic solvents, including chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[2]

General and Structural Properties

Property	Value	Source
Molecular Formula	C ₂₃ H ₂₆ N ₂ O ₅	[1]
Molecular Weight	410.47 g/mol	[1]
IUPAC Name	methyl 19-(acetyloxymethyl)-14-ethylidene-18-oxa-2,12-diazahexacyclo[9.6.1.1 ^{9,15} .0 ^{1,9} .0 ^{3,8} .0 ^{12,17}]nonadeca-3,5,7-triene-19-carboxylate	[1]
CAS Number	2671-32-1	
Canonical SMILES	<chem>CC=C1CN2C3CC1C(C45C3(NC6=CC=CC=C64)OC2C5)(COC(=O)C)C(=O)OC</chem>	
InChI Key	DXTJMQCRVFWNBD-FTHDSKJGSA-N	

Physicochemical Data

Property	Value	Notes
Melting Point	Data not available	The related alkaloid picrinine has a melting point of 224-225 °C.
pKa	Data not available	As an alkaloid with basic nitrogen atoms, picraline is expected to have a pKa in the basic range.
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.	

Spectroscopic Data

Detailed spectral data for **picraline**, including full ^1H NMR, ^{13}C NMR, IR, and mass spectra, are not readily available in the reviewed literature. Spectroscopic techniques are essential for the structural elucidation and confirmation of isolated **picraline**.

- ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) Spectroscopy: These techniques are critical for determining the carbon-hydrogen framework of the molecule.
- Infrared (IR) Spectroscopy: IR spectroscopy would reveal the presence of functional groups such as carbonyls (from the ester and acetyl groups), C-O bonds, and C-N bonds.
- Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of **picraline**, which aids in its identification.

Biological Activity

Picraline has been identified as a biologically active compound with potential therapeutic applications.

Opioid Receptor Binding

Picraline interacts with opioid receptors, showing varying affinities for the different subtypes. This suggests a potential role in pain management and related neurological pathways.

Receptor Subtype	K_i (μM)
μ -opioid receptor (MOR)	132
κ -opioid receptor (KOR)	2.38
δ -opioid receptor (DOR)	98.8

SGLT Inhibitory Activity

Picraline and its derivatives have been shown to exhibit inhibitory activity against sodium-glucose cotransporters (SGLT1 and SGLT2). This is a significant area of interest for the development of novel treatments for diabetes.

Experimental Protocols

The following sections provide detailed methodologies for the isolation of **picraline** and for assays to evaluate its biological activity. These protocols are based on established methods for similar compounds and should be optimized for specific laboratory conditions.

Isolation of Picraline from *Alstonia macrophylla*

This protocol outlines a general procedure for the extraction and isolation of alkaloids, including **picraline**, from the leaves of *Alstonia macrophylla*.

3.1.1. Extraction

- **Maceration:** Air-dried and powdered leaves of *Alstonia macrophylla* are macerated with methanol at room temperature for 72 hours.
- **Filtration and Concentration:** The methanolic extract is filtered and concentrated under reduced pressure using a rotary evaporator.
- **Acid-Base Extraction:**
 - The crude extract is dissolved in 10% acetic acid.
 - The acidic solution is washed with n-hexane to remove non-polar compounds.
 - The aqueous layer is basified to pH 9-10 with ammonium hydroxide.
 - The basic solution is then extracted with chloroform or dichloromethane to yield the crude alkaloid fraction.

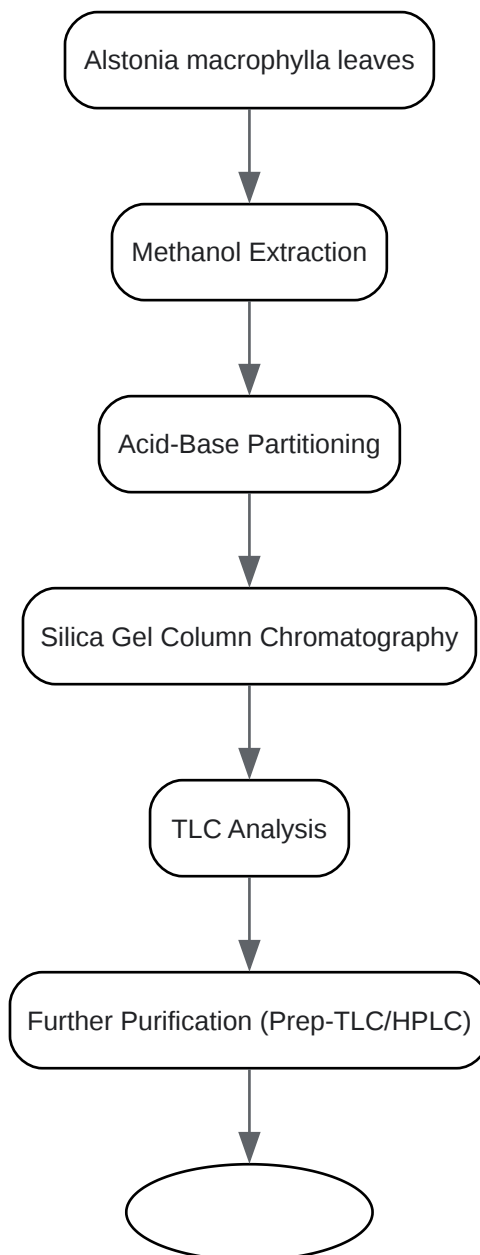
3.1.2. Chromatographic Separation

- **Column Chromatography:** The crude alkaloid extract is subjected to column chromatography on silica gel.
- **Elution:** A gradient elution is performed, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with ethyl acetate and then methanol.
- **Fraction Collection and Analysis:** Fractions are collected and analyzed by thin-layer chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol, 9:1) and

visualized under UV light and with Dragendorff's reagent.

- Further Purification: Fractions containing **picraline** are combined and may require further purification using preparative TLC or high-performance liquid chromatography (HPLC) to obtain the pure compound.

Workflow for Picraline Isolation



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*Workflow for the isolation of **picraline**.*

Opioid Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of **picraline** for opioid receptors.

3.2.1. Materials

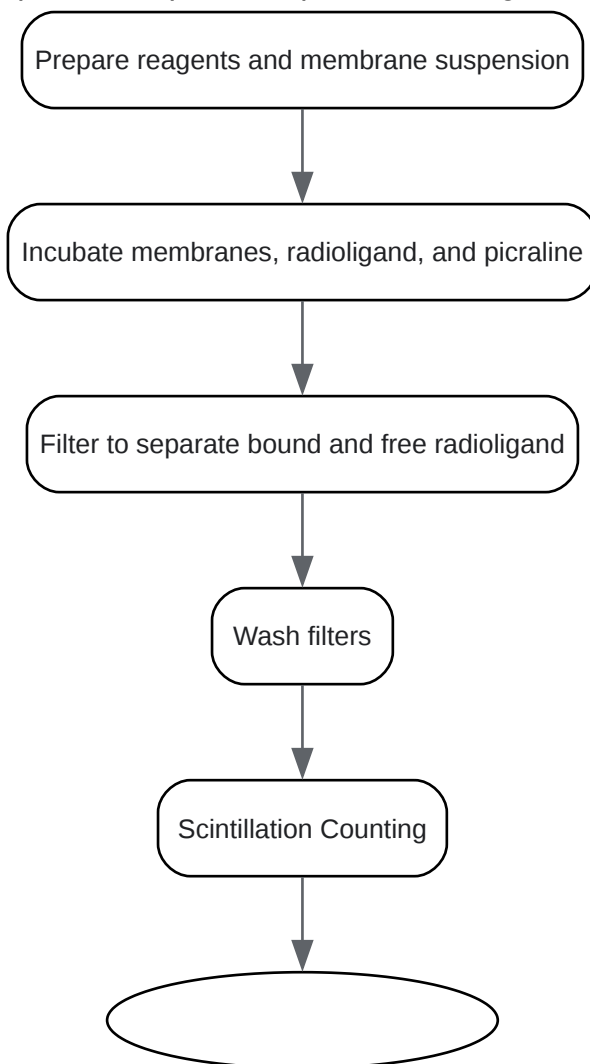
- Cell membranes expressing the opioid receptor of interest (μ , κ , or δ).
- Radioligand (e.g., [^3H]DAMGO for MOR, [^3H]U-69593 for KOR, [^3H]DPDPE for DOR).
- Unlabeled competitor (e.g., Naloxone for non-specific binding).
- **Picraline** (test compound).
- Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
- Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4).
- Glass fiber filters.
- Scintillation cocktail and counter.

3.2.2. Procedure

- Incubation: In a 96-well plate, incubate the cell membranes with the radioligand and varying concentrations of **picraline**. Include wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + excess unlabeled competitor).
- Equilibration: Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).
- Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
- Washing: Wash the filters with ice-cold wash buffer.
- Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity.

- Data Analysis: Calculate the specific binding and determine the IC_{50} value for **picraline**. The K_i value can then be calculated using the Cheng-Prusoff equation.

Opioid Receptor Competitive Binding Assay



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Workflow for an opioid receptor binding assay.

SGLT Inhibition Assay

This protocol outlines a cell-based assay to evaluate the inhibitory effect of **picraline** on SGLT transporters.

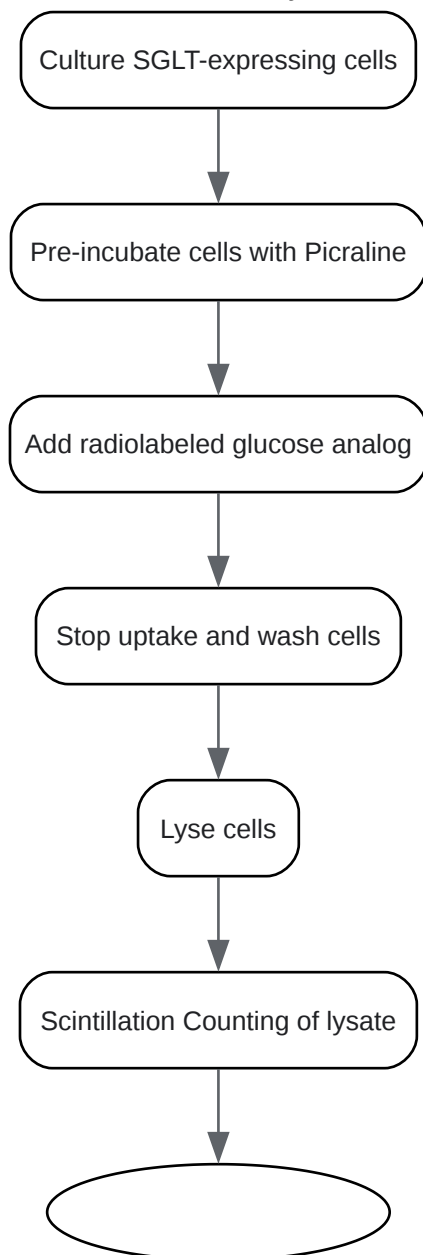
3.3.1. Materials

- Cell line expressing the SGLT of interest (SGLT1 or SGLT2), e.g., HEK293 cells.
- Non-metabolizable radiolabeled glucose analog (e.g., ^{14}C - α -methyl-D-glucopyranoside, AMG).
- Uptake buffer (e.g., Hanks' Balanced Salt Solution, HBSS).
- Lysis buffer.
- **Picraline** (test compound).
- Known SGLT inhibitor as a positive control (e.g., Phlorizin).

3.3.2. Procedure

- Cell Culture: Culture the cells in 96-well plates to confluency.
- Pre-incubation: Wash the cells with uptake buffer and pre-incubate with varying concentrations of **picraline** or control compounds for a defined period (e.g., 15-30 minutes).
- Uptake: Add the radiolabeled glucose analog to initiate the uptake and incubate for a specific time (e.g., 30-60 minutes).
- Termination and Washing: Stop the uptake by rapidly washing the cells with ice-cold uptake buffer.
- Cell Lysis: Lyse the cells with lysis buffer.
- Scintillation Counting: Transfer the cell lysate to scintillation vials and measure the radioactivity.
- Data Analysis: Determine the concentration-dependent inhibition of glucose uptake by **picraline** and calculate the IC_{50} value.

SGLT Inhibition Assay Workflow



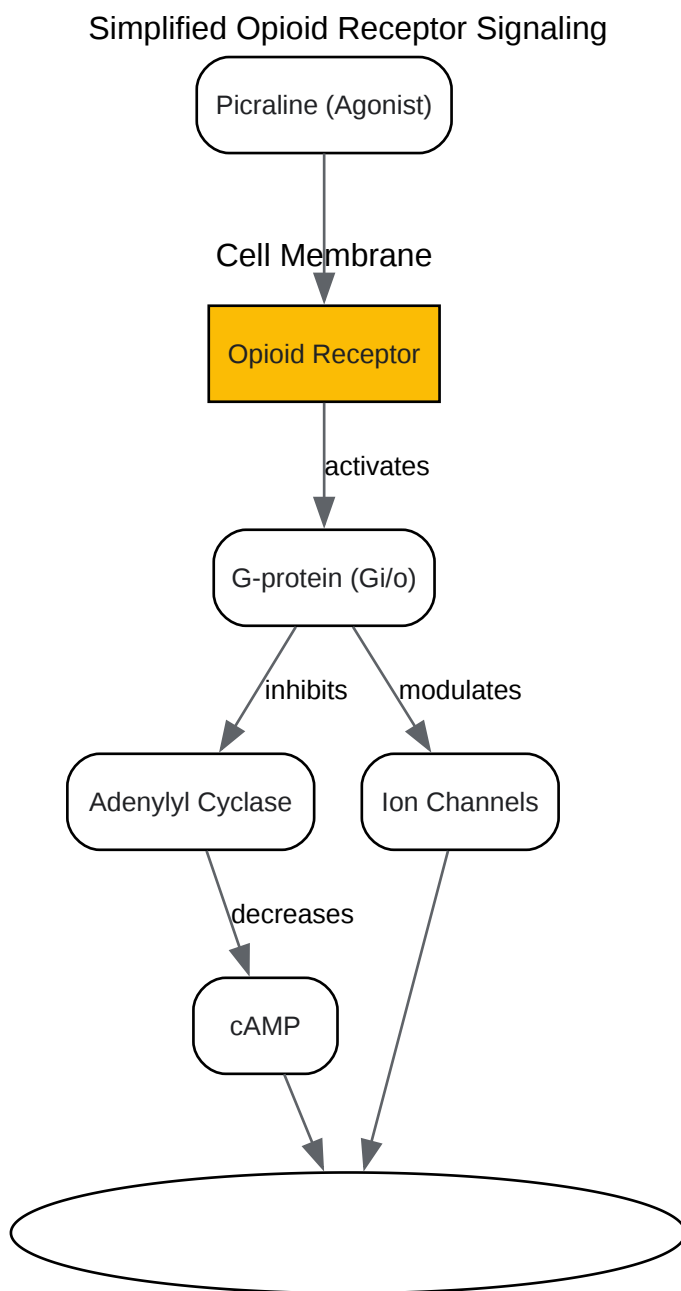
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Workflow for an SGLT inhibition assay.

Signaling Pathways

Opioid Receptor Signaling

Opioid receptors are G-protein coupled receptors (GPCRs). Upon agonist binding, they activate intracellular signaling cascades that lead to the observed physiological effects.



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Simplified GPCR signaling for opioid receptors.

Conclusion

Picraline is a promising natural product with demonstrated biological activities that warrant further investigation. This guide consolidates the currently available information on its physical and chemical properties, as well as relevant experimental protocols. While there are gaps in

the publicly available data, particularly concerning specific physicochemical constants and detailed spectral analyses, the provided information serves as a solid foundation for researchers and drug development professionals. Future work should focus on filling these knowledge gaps to fully elucidate the therapeutic potential of **picraline**.

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References

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